2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rucaparib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of rucaparib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The final product is subjected to rigorous quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Rucaparib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
科学研究应用
Chemistry
In chemistry, rucaparib is used as a tool to study DNA repair mechanisms and the role of PARP enzymes in cellular processes .
Biology
In biological research, rucaparib is used to investigate the effects of PARP inhibition on cell viability, DNA damage response, and apoptosis .
Medicine
In medicine, rucaparib is being explored as a treatment for various cancers, particularly those with BRCA1 or BRCA2 mutations . Clinical trials have shown its efficacy in ovarian, breast, and prostate cancers .
Industry
In the pharmaceutical industry, rucaparib is used in the development of targeted cancer therapies and as a reference compound for the development of new PARP inhibitors .
作用机制
Rucaparib exerts its effects by inhibiting PARP1 and PARP2 enzymes, which are key mediators of DNA repair in response to single-strand breaks . Inhibition of these enzymes results in the accumulation of double-strand DNA breaks that cannot be repaired in BRCA1/2 mutant tumor cells, leading to cell death . The molecular targets and pathways involved include the homologous recombination repair pathway and the base excision repair pathway .
相似化合物的比较
Similar Compounds
Olaparib: Another PARP inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Niraparib: A PARP inhibitor with a broader spectrum of activity against PARP enzymes.
Talazoparib: Known for its high potency and ability to trap PARP-DNA complexes.
Uniqueness of Rucaparib
Rucaparib is unique in its high selectivity for PARP1 and PARP2, as well as its oral bioavailability . It has shown significant efficacy in clinical trials, particularly in patients with BRCA1/2 mutations . Its ability to be used both as a monotherapy and in combination with other targeted agents further highlights its versatility .
属性
分子式 |
C19H23FN3O5P |
---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
2-fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid |
InChI |
InChI=1S/C19H20FN3O.H3O4P/c1-21-9-11-2-4-12(5-3-11)13-6-14-10-22-17(24)8-15-18(14)16(7-13)23-19(15)20;1-5(2,3)4/h2-5,8,13-14,21H,6-7,9-10H2,1H3,(H,22,24);(H3,1,2,3,4) |
InChI 键 |
JHBXMIAODYEHCJ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=C(C=C1)C2CC3CNC(=O)C=C4C3=C(C2)N=C4F.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。